molecular formula C4H10OPS2+ B14268376 Phosphonodithioic acid, S,S-diethyl ester CAS No. 132254-34-3

Phosphonodithioic acid, S,S-diethyl ester

Cat. No.: B14268376
CAS No.: 132254-34-3
M. Wt: 169.2 g/mol
InChI Key: IAQHFQXTNCTDJM-UHFFFAOYSA-N
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Description

Phosphonodithioic acid, S,S-diethyl ester is an organophosphorus compound with the molecular formula C4H11OPS2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its structure.

Preparation Methods

Phosphonodithioic acid, S,S-diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus pentasulfide (P2S5) with ethanol (C2H5OH). The reaction proceeds as follows:

P2S5+4C2H5OH2(C2H5O)2PS2H+H2SP_2S_5 + 4C_2H_5OH \rightarrow 2(C_2H_5O)_2PS_2H + H_2S P2​S5​+4C2​H5​OH→2(C2​H5​O)2​PS2​H+H2​S

This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to isolate the compound.

Chemical Reactions Analysis

Phosphonodithioic acid, S,S-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonodithioic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.

    Substitution: The ester group can be substituted with other functional groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonodithioic acid, S,S-diethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonodithioic acid, S,S-diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phosphonodithioic acid, S,S-diethyl ester can be compared with other similar compounds, such as:

    Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

    Diethyl dithiophosphoric acid: Another related compound with similar uses in industry and research.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications compared to other similar compounds.

Properties

CAS No.

132254-34-3

Molecular Formula

C4H10OPS2+

Molecular Weight

169.2 g/mol

IUPAC Name

bis(ethylsulfanyl)-oxophosphanium

InChI

InChI=1S/C4H10OPS2/c1-3-7-6(5)8-4-2/h3-4H2,1-2H3/q+1

InChI Key

IAQHFQXTNCTDJM-UHFFFAOYSA-N

Canonical SMILES

CCS[P+](=O)SCC

Origin of Product

United States

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